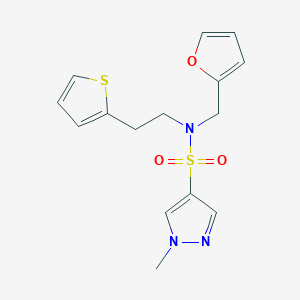

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-17-12-15(10-16-17)23(19,20)18(11-13-4-2-8-21-13)7-6-14-5-3-9-22-14/h2-5,8-10,12H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBQGUGXJOMAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche).

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (like enzymes) and inhibit their activity.

Biochemical Pathways

Inhibition of enzymes like ache and bche can affect cholinergic signaling pathways.

Biological Activity

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a furan ring, a thiophene ring, and a sulfonamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 329.43 g/mol. The compound's structure includes:

- Furan ring : A five-membered aromatic ring contributing to its electron-rich character.

- Thiophene ring : A sulfur-containing five-membered ring that enhances biological interactions.

- Sulfonamide group : Known for antibacterial properties and potential in drug development.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

This compound has shown promising antimicrobial effects. Studies have demonstrated that related pyrazole compounds exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects, with some derivatives showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have indicated that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, certain pyrazole compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A series of 1-acetyl pyrazoles were synthesized and evaluated for their ability to inhibit TNF-α and IL-6 production. Compounds demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives against Mycobacterium tuberculosis and found significant inhibitory effects at low concentrations, suggesting potential applications in tuberculosis treatment .

- Anticancer Research : Pyrazole analogs were tested against multiple cancer cell lines, revealing IC50 values in the micromolar range, indicating effective cytotoxicity .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Analogs with Thiophene and Pyrazole Moieties

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Thiophene vs. Furan Influence : The thiophene moiety in the target compound may confer enhanced π-π stacking interactions compared to furan, as thiophene’s sulfur atom increases aromaticity and polarizability. This is critical in protein-ligand interactions .

- Sulfonamide vs.

Physicochemical Properties

Table 2: Calculated Properties vs. Analogs

*Estimated using ChemDraw.

- Lipophilicity : The target compound’s higher LogP (2.8) compared to carboxamide analogs suggests better membrane permeability, which is advantageous for CNS-targeting drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.